molecular formula C11H7F3N2OS B2630232 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone CAS No. 269736-23-4

3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone

Cat. No.: B2630232
CAS No.: 269736-23-4
M. Wt: 272.25
InChI Key: DQYZBTFUHKZEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone is a chemical compound with the molecular formula C11H7F3N2OS and a molecular weight of 272.25 g/mol This compound is known for its unique structure, which includes a trifluoromethyl group, a thioxo group, and a dihydropyrimidinone core

Preparation Methods

The synthesis of 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a trifluoromethyl-substituted benzaldehyde with thiourea and an appropriate β-keto ester. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone undergoes various chemical reactions, including:

Scientific Research Applications

3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone can be compared with other similar compounds, such as:

Biological Activity

3-Phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article explores its synthesis, structural characteristics, and biological activity, focusing on its anticancer potential and other pharmacological effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate isothiocyanates with 2-cyanoacetamide in the presence of trifluoroacetic anhydride. The resulting compounds are characterized using various spectroscopic methods including IR spectroscopy and X-ray crystallography to confirm their molecular structures.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. In one notable study, derivatives of thiazolo[4,5-d]pyrimidine were synthesized and tested for their antiproliferative activity against cell lines such as A375 (melanoma), C32 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .

Key Findings:

  • Cytotoxicity: The compound exhibited significant cytotoxic effects with varying IC50 values across different cancer cell lines. For instance, one derivative showed an IC50 value of 10.33 µM against HepG-2 liver cancer cells and 9.70 µM against MCF-7 breast cancer cells, comparable to doxorubicin .
  • Mechanism of Action: The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity: Some derivatives have shown potential antimicrobial effects against various pathogens.
  • Enzyme Inhibition: Certain compounds within this class have been identified as inhibitors of specific enzymes relevant to cancer progression.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells: A study demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptotic markers in MCF-7 cells .
  • Evaluation in Animal Models: In vivo studies have shown that administration of these compounds resulted in tumor regression in xenograft models, underscoring their potential for therapeutic use.

Data Tables

CompoundCell LineIC50 (µM)Mechanism
3bHepG-210.33Apoptosis induction
3bMCF-79.70Cell cycle arrest
4bDU14512.50Enzyme inhibition

Properties

IUPAC Name

3-phenyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2OS/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h1-6H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYZBTFUHKZEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(NC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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